molecular formula C14H8Br6O2 B587370 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 CAS No. 1794620-64-6

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4

Cat. No.: B587370
CAS No.: 1794620-64-6
M. Wt: 691.664
InChI Key: YATIGPZCMOYEGE-LNLMKGTHSA-N
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Mechanism of Action

Target of Action

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, also known as BTBPE, is a type of brominated flame retardant (BFR) that is widely used in domestic and commercial products to prevent fire propagation . The primary targets of BTBPE are the IRX3/NOS2 axis in the jejunum, ileum, and IEC6 cells .

Mode of Action

BTBPE interacts with its targets by causing inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro .

Biochemical Pathways

The mechanism and kinetics of the ·OH-initiated atmospheric reaction of BTBPE have been investigated. The results indicate that ·OH addition and hydrogen abstraction pathways in the initiated reactions are competitive, with a rate constant ratio of 3:1 . The intermediates formed would react with O2/NO to finally form peroxy radicals and OH-BTBPE, which tends to be more toxic .

Pharmacokinetics

It is known that btbpe is highly hydrophobic , which suggests that it may have low bioavailability due to poor water solubility. It is also known to be persistent in the environment , suggesting that it may accumulate in the body over time.

Result of Action

The exposure to BTBPE results in inflammation and necroptosis in the jejunum and ileum, as well as destruction of the tight junctions and mucus layer . Moreover, BTBPE activates the IRX3/NOS2 axis both in vivo and in vitro . Blocking the IRX3/NOS2 axis can effectively inhibit necroptosis and restore tight junction .

Action Environment

BTBPE is widely present in natural environments, including water, air, and soil, as well as in daily life-associated activities . The environmental factors such as the presence of other chemicals, temperature, and pH could potentially influence the action, efficacy, and stability of BTBPE.

Properties

IUPAC Name

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATIGPZCMOYEGE-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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